molecular formula C18H17N5OS B6083699 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide

5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No. B6083699
M. Wt: 351.4 g/mol
InChI Key: DDEZXVQJPWLCMC-UHFFFAOYSA-N
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Description

5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide, also known as BTEC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTEC is a heterocyclic compound that belongs to the class of pyrazoles and benzimidazoles.

Mechanism of Action

The mechanism of action of 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed that 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide exerts its effects by inhibiting specific enzymes and signaling pathways involved in cancer cell growth, inflammation, and bacterial infection. 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that cause inflammation. 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide has also been found to inhibit the activity of several protein kinases, which are involved in signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide has been found to have several biochemical and physiological effects. 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells. 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. In addition, 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide has been found to inhibit the growth of several bacterial strains by disrupting bacterial cell membranes.

Advantages and Limitations for Lab Experiments

5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide has several advantages for lab experiments. 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide is a small molecule that can be easily synthesized and purified. 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide has also been found to have low toxicity, making it a suitable candidate for further preclinical studies. However, 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide has some limitations for lab experiments. 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide has poor solubility in water, which can limit its use in some experiments. In addition, 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide research. One direction is to further investigate the mechanism of action of 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide. Understanding the precise mechanisms by which 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide exerts its effects can help to identify new targets for drug development. Another direction is to develop new formulations of 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide with improved solubility and bioavailability. This can improve the effectiveness of 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide in vivo. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide in humans.

Synthesis Methods

The synthesis of 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide involves the reaction of 1-(2-thienyl) ethanone with 1,2-phenylenediamine in the presence of a base, followed by the reaction of the resulting intermediate with 3-chloropyrazole-5-carboxylic acid. The final product is obtained after purification and characterization by various spectroscopic techniques.

Scientific Research Applications

5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In cancer research, 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. In addition, 5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide has shown antibacterial activity against several bacterial strains.

properties

IUPAC Name

5-(benzimidazol-1-ylmethyl)-N-(1-thiophen-2-ylethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS/c1-12(17-7-4-8-25-17)20-18(24)15-9-13(21-22-15)10-23-11-19-14-5-2-3-6-16(14)23/h2-9,11-12H,10H2,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEZXVQJPWLCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC(=O)C2=NNC(=C2)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzimidazol-1-ylmethyl)-N-(1-thiophen-2-ylethyl)-1H-pyrazole-3-carboxamide

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